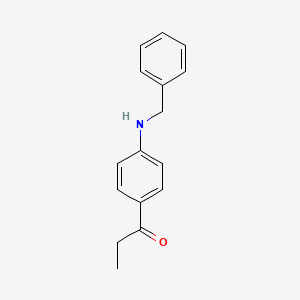

1-(4-(Benzylamino)phenyl)propan-1-one

Description

Contextual Significance of the Benzylamino-Substituted Phenylpropanone Scaffold in Organic and Medicinal Chemistry Research

The benzylamino-substituted phenylpropanone scaffold is a molecular architecture that combines several key functional groups, each contributing to its potential utility in organic and medicinal chemistry. This scaffold is a derivative of the broader class of alkyl-phenylketones, which are aromatic compounds featuring a ketone group substituted with an alkyl group and a phenyl group. foodb.ca The core structure consists of a phenyl ring, a propanone group, and a benzylamino substituent. The benzophenone (B1666685) moiety, a related diaryl ketone structure, is recognized as a ubiquitous and important scaffold in drug discovery due to its presence in numerous naturally occurring bioactive compounds. nih.govrsc.org Molecules containing this core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

The presence of the benzylamino group introduces a flexible and functionally significant component to the molecule. Benzylamine (B48309) itself is a common reagent in organic synthesis, and its derivatives are explored for various therapeutic applications. For instance, compounds incorporating a benzylamino moiety have been investigated as tyrosinase inhibitors, which are relevant in the study of melanogenesis and have applications in cosmetics and medicine. nih.gov Furthermore, substituted benzylamino derivatives have been synthesized and evaluated for potent antibacterial activities. researchgate.net The combination of the phenylpropanone structure, which can be seen as a variation of the cathinone (B1664624) backbone, with a benzylamino group suggests a rich potential for diverse chemical modifications and biological activities. researchgate.net

The following table outlines the key structural components of the benzylamino-substituted phenylpropanone scaffold and their potential contributions to its chemical and biological profile.

| Structural Component | Potential Significance in Chemical Research |

| Phenyl Ring | Provides a core aromatic structure that can be readily functionalized to modulate electronic and steric properties. It is a common feature in many bioactive molecules. |

| Propanone Group | The ketone functionality is a key site for chemical reactions and can participate in hydrogen bonding, influencing the molecule's interaction with biological targets. |

| Benzylamino Group | The amine provides a basic center and a site for hydrogen bonding. The benzyl (B1604629) group adds lipophilicity and potential for pi-stacking interactions. This group is often found in compounds with biological activity. nih.govresearchgate.net |

Evolution of Research Perspectives on Related Chemical Classes Bearing Benzylamino and Propanone Moieties

Research into chemical classes containing either benzylamino or propanone moieties has evolved significantly over time, reflecting shifts in scientific focus and technological advancements. The phenylpropanone core, for example, is central to the structure of synthetic cathinones. These compounds have been a major focus in forensic chemistry and pharmacology due to their psychoactive properties. researchgate.net The research in this area has led to the development of advanced analytical techniques for their identification and characterization, such as single-crystal X-ray analysis, nuclear magnetic resonance (NMR), and mass spectrometry. researchgate.net

Beyond the realm of illicit substances, the phenylpropanone scaffold is a versatile building block in organic synthesis. For instance, propiophenone (B1677668) (1-phenyl-1-propanone) is a well-characterized chemical intermediate. foodb.cachemeo.comnist.gov Its chemical properties, such as its utility in enantioselective addition reactions to form chiral alcohols, have been explored. orgsyn.org Furthermore, derivatives of phenylpropanone have been investigated for a variety of applications, including their use as initiators in polymerization reactions and as precursors in the synthesis of more complex molecules. rsc.orggoogle.com

Similarly, the benzylamino moiety is a constituent of numerous compounds with therapeutic potential. Research has demonstrated that the incorporation of a benzylamino group can confer a range of biological activities. For example, 8-benzylaminoxanthines have been studied for their anti-inflammatory properties and their affinity for adenosine (B11128) receptors. mdpi.com In the field of cancer research, N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed as potent multiple receptor tyrosine kinase inhibitors. nih.gov The evolution of research in this area showcases a move towards designing highly specific molecules that target particular biological pathways. The synthesis of various substituted benzylamino derivatives has been a common strategy to explore structure-activity relationships and optimize therapeutic efficacy. researchgate.net

The convergence of these two research streams—the study of phenylpropanones and the exploration of benzylamino-containing compounds—points towards the potential for creating novel molecules with unique properties. The hypothetical combination of these moieties in 1-(4-(Benzylamino)phenyl)propan-1-one represents an area where these distinct research histories could intersect, potentially leading to new discoveries.

Identification of Knowledge Gaps in the Academic Literature Pertaining to this compound

Despite the extensive research on related chemical structures, a thorough review of the current academic literature reveals a significant knowledge gap concerning the specific compound this compound. While information is available for structurally similar compounds, such as 1-(4-(dimethylamino)phenyl)propan-1-one (B1266783) and 1-[4-(pentylamino)phenyl]-1-propanone, nih.gov there is a notable absence of dedicated studies on the benzylamino variant.

This lack of specific data creates several key knowledge gaps:

Synthesis and Characterization: There are no readily available, detailed synthetic procedures specifically for this compound. While general methods for the synthesis of related ketones and amines exist, basjsci.edu.iqresearchgate.net the optimal conditions and characterization data (e.g., NMR, IR, mass spectrometry) for this particular compound are not documented in the literature.

Physicochemical Properties: Fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data, have not been reported. The table below compares the available data for related compounds, highlighting the absence of information for the target molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-(Dimethylamino)phenyl)propan-1-one | C₁₁H₁₅NO | 177.24 | 26672-58-2 |

| 1-Phenyl-1-propanone (Propiophenone) | C₉H₁₀O | 134.18 | 93-55-0 chemeo.comnist.gov |

| 1-[4-(Phenylmethoxy)phenyl]-1-propanone | C₁₆H₁₆O₂ | 240.30 | 4495-66-3 nist.gov |

| This compound | C₁₆H₁₇NO | 239.31 | Not available |

Biological Activity: There is no published research on the potential biological activities of this compound. Given the diverse bioactivities of related scaffolds, nih.govresearchgate.netmdpi.comnih.gov its pharmacological profile remains entirely unexplored. It is unknown whether it possesses any of the anti-inflammatory, antimicrobial, or enzyme-inhibitory properties observed in similar chemical classes.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-[4-(benzylamino)phenyl]propan-1-one |

InChI |

InChI=1S/C16H17NO/c1-2-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |

InChI Key |

HPEOEXANZXEPEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Studies of 1 4 Benzylamino Phenyl Propan 1 One at the Molecular and Cellular Level Strictly in Vitro Models

Cellular Pathway Modulation Research in in vitro Models

Regulation of Gene Expression in Response to Compound Exposure (in vitro)

In vitro transcriptomic analyses are pivotal in elucidating the molecular mechanisms of a compound by identifying perturbations in cellular pathways following exposure. High-throughput transcriptomics can reveal changes in gene expression that point towards specific biological responses or toxicological pathways. For instance, studies on structurally related bisphenol analogues have utilized gene expression biomarkers in cell lines like MCF-7 to identify estrogenic activities and compare potencies. nih.gov Such analyses can pinpoint the activation of specific nuclear hormone receptors and associated gene sets. nih.gov

While direct studies on the gene expression profile of 1-(4-(benzylamino)phenyl)propan-1-one are not extensively documented in the available literature, the established methodologies provide a clear framework for future investigation. A typical study would involve exposing a relevant cell line to the compound and subsequently performing RNA sequencing or microarray analysis to quantify changes in the transcriptome. The resulting data would be analyzed to identify differentially expressed genes, which are then mapped to specific pathways to understand the compound's mechanism of action. This approach is crucial for identifying molecular initiating events and predicting potential biological effects. For example, the activation of key transcriptional coregulators, such as the NPR1 protein in plant defense responses, demonstrates how gene expression is finely regulated following a chemical or pathogenic stimulus. nih.govresearchgate.net

Cellular Defense Mechanism Enhancement (e.g., defense-related enzymes in plant systems)

Phenylpropanoids and their derivatives are recognized as crucial secondary metabolites in plant defense mechanisms against a wide range of biotic and abiotic stresses. journalijecc.com These compounds are synthesized via the phenylpropanoid pathway (PPP), and their accumulation is often correlated with enhanced plant resistance. The core structure of this compound contains a phenylpropanone moiety, suggesting a potential role in modulating plant cellular defense systems.

Plants respond to perceived threats, such as pathogen-associated molecular patterns (PAMPs) or mechanical stimuli, by activating a complex defense response. nih.gov This response includes the rapid activation of genes encoding enzymes in the PPP, leading to the production of various defense compounds like flavonoids, lignins, and phenolic acids. journalijecc.com These molecules can act as antimicrobials, strengthen cell walls, or serve as signaling molecules.

In vitro studies using plant cell cultures have been instrumental in dissecting these defense responses. For example, cultured parsley cells have been used as a model system to show that fungal elicitors trigger a suite of biochemical changes characteristic of a defense response. nih.gov It is plausible that exposure of plant cells to compounds like this compound could prime or directly induce the expression and activity of defense-related enzymes, such as phenylalanine ammonia-lyase (PAL), a key entry-point enzyme for the PPP. journalijecc.com Enhanced activity of these enzymatic systems is a hallmark of a robust cellular defense, contributing to increased tolerance against oxidative stress and pathogens. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Design Principles for Structural Modification and Analogue Synthesis

The rational design and synthesis of analogues are fundamental to understanding and optimizing the biological activity of a lead compound like this compound. The primary goal is to systematically modify the chemical structure to probe its interaction with a biological target, thereby improving potency, selectivity, or other pharmacokinetic properties.

Key design principles applicable to this scaffold include:

Pharmacophore Identification: The core this compound structure is the starting point. SAR studies aim to determine which parts of the molecule (the benzylamino group, the phenylpropanone core, and specific substituents) are essential for activity.

Substituent Modification: This involves introducing various functional groups onto the aromatic rings. The choice of substituents is often guided by principles of medicinal chemistry, exploring a range of electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties to modulate activity. nih.gov For instance, in the design of related heterocyclic compounds, substitutions at specific positions have been shown to be crucial for cytotoxic activity. chapman.edumdpi.com

Scaffold Hopping and Isosteric Replacement: In some cases, entire parts of the scaffold may be replaced with other chemical groups that retain similar steric and electronic properties (bioisosteres). For example, a phenyl ring might be replaced with a pyridine (B92270) ring, or a ketone could be replaced with another functional group to explore new interactions with the target. nih.govnih.gov The 1,2,4-triazolo[1,5-a] pyrimidine (B1678525) scaffold, for example, is considered a bioisostere for purines. mdpi.com

Hybrid Compound Synthesis: This strategy involves combining two or more known pharmacophores into a single molecule to achieve a synergistic or multi-target effect. The design of benzopyran-4-one-isoxazole hybrids, for instance, was prompted by the known biological activities of the individual fragments. chapman.edu

The synthesis of a library of analogues based on these principles allows for a systematic exploration of the chemical space around the lead compound, leading to a deeper understanding of its mechanism of action. mdpi.comnih.govnih.govnih.gov

Impact of Benzylamino and Phenylpropanone Moiety Variations on Mechanistic Activity

Variations in the benzylamino and phenylpropanone moieties are critical for modulating the biological activity of this class of compounds. SAR studies on analogous structures provide insights into how specific modifications can influence potency and selectivity.

Benzylamino Moiety:

Substitution on the Benzyl (B1604629) Ring: The nature and position of substituents on the benzyl ring can drastically alter activity. In studies of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, the presence and position of hydroxyl or methoxyl groups on the benzylidene ring (structurally related to the benzyl group) had a profound impact on tyrosinase inhibition. mdpi.com For example, a 4-hydroxyl group was found to be beneficial, while adding bulky alkyl groups was detrimental to activity. mdpi.com

Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or heterocyclic systems can be used to explore different binding pockets or improve properties. In a series of TRPV1 antagonists, phenyl C-region derivatives generally showed better antagonism than the corresponding pyridine surrogates. nih.govnih.gov

Phenylpropanone Moiety:

Substitution on the Phenyl Ring: Similar to the benzyl ring, substituents on the phenyl ring of the propanone moiety are key modulators of activity. In many kinase inhibitors and other bioactive molecules, specific substitution patterns on a core phenyl ring are required for potent activity. Studies on 4-phenyl-1-arylsulfonylimidazolidinones showed that sterically large substituents at the 4-position of a phenyl ring enhanced cytotoxic activity. nih.gov

The table below summarizes findings from related structures, illustrating the impact of such modifications.

| Structural Moiety | Modification | Observed Impact on Activity (in Analogous Systems) | Reference |

|---|---|---|---|

| Benzylamino | Addition of hydroxyl groups to the benzyl ring | Position is critical; a 2,4-dihydroxy pattern strongly increased tyrosinase inhibition compared to a 4-hydroxy pattern alone. | mdpi.com |

| Benzylamino | Addition of methoxy (B1213986) groups to the benzyl ring | Generally reduced tyrosinase inhibitory activity compared to hydroxyl groups. | mdpi.com |

| Phenylpropanone | Replacement of phenyl with pyridine | Resulted in lower antagonism for TRPV1 receptors in most cases. | nih.govnih.gov |

| Phenylpropanone | Introduction of bulky substituents on phenyl ring | Increased cytotoxic activity in 4-phenyl-1-arylsulfonylimidazolidinones. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for predicting the activity of novel analogues and for providing insights into the molecular features that govern the mechanism of action. nih.govuobasrah.edu.iq

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Assembly: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for validation. medcraveonline.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, orbital energies), steric properties (e.g., molecular volume, STERIMOL parameters), and hydrophobic properties (e.g., logP). nih.govnih.gov Quantum chemical methods are often employed for calculating electronic descriptors. uobasrah.edu.iq

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a regression model that correlates the descriptors with the observed biological activity. mdpi.commedcraveonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the coefficient of determination (R²). medcraveonline.com

For benzene (B151609) derivatives, QSAR models have successfully used quantum theoretic parameters, such as the energies of frontier orbitals, to account for variance in activity. nih.gov In studies of other heterocyclic compounds, atomic charges on specific atoms (e.g., nitrogen) were found to play an important role in determining biological activity, suggesting that modifying substituents to alter these charges could be a viable optimization strategy. uobasrah.edu.iqresearchgate.net A robust QSAR model can guide the synthesis of new, more potent compounds by predicting their activity before they are made, thereby saving time and resources.

Investigating Substituent Effects on Molecular Interactions and Activity

The addition of substituents to the aromatic rings of this compound can profoundly influence its molecular interactions and, consequently, its biological activity. The primary mechanisms through which substituents exert their effects are electronic and steric in nature.

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com

These groups alter the electron density distribution across the molecule, which can impact non-covalent interactions like hydrogen bonding and aromatic (π-π) interactions. rsc.org

For example, electron-withdrawing substituents on a phenyl ring can strengthen its interaction with an electron-rich binding partner by enhancing electrostatic complementarity. rsc.org In some systems, the biological activity has been shown to increase when the phenyl ring is substituted with EDGs, which can increase the charge on key heteroatoms involved in binding. uobasrah.edu.iqresearchgate.net The effect is highly dependent on the specific nature of the drug-receptor interaction.

Steric Effects:

The size and shape of a substituent (its steric bulk) determine how well the molecule can fit into a binding site. A bulky substituent may cause steric hindrance, preventing optimal binding.

Conversely, a larger substituent might be able to form favorable van der Waals interactions in a large, accommodating pocket, thereby increasing affinity. nih.gov

QSAR studies often use steric parameters like STERIMOL values to quantify these effects. In one study on imidazolidinone analogues, an increase in the substituent's volume (specifically the STERIMOL L value) was well-correlated with enhanced cytotoxic activity. nih.gov

The interplay between electronic and steric effects is complex. A substituent can be electron-withdrawing inductively but electron-donating through resonance. mdpi.com Understanding these effects is crucial for rational drug design, allowing for the fine-tuning of a molecule's properties to maximize its therapeutic potential. rsc.org

The following table summarizes the general influence of different substituent types.

| Substituent Type | Examples | Primary Effect | Potential Impact on Molecular Interactions | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -NH₂, -CH₃ | Increases electron density in the aromatic ring. | Can enhance H-bond acceptor strength of the ring; may increase nucleophilicity. | mdpi.com |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -C=O | Decreases electron density in the aromatic ring. | Can enhance aromatic stacking and edge-to-face interactions; increases acidity of nearby protons. | mdpi.comrsc.org |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, but resonance donating. | Can form halogen bonds; modulates lipophilicity and metabolic stability. | mdpi.com |

| Bulky/Steric Groups | -t-butyl, -phenyl | Occupies significant space. | Can either improve binding through hydrophobic interactions or cause steric clash, preventing binding. | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

No published research articles detailing the NMR spectroscopic analysis of 1-(4-(Benzylamino)phenyl)propan-1-one were found. Therefore, no experimental data on its conformational and interaction studies is available.

High-Field NMR for Detailed Structural Assignments in Research

There are no available high-field NMR data or detailed structural assignments for this compound in the scientific literature.

NMR for Studying Ligand-Biomolecule Binding Dynamics in Solution

Scientific studies on the use of NMR to investigate the ligand-biomolecule binding dynamics of this compound have not been published.

X-ray Crystallography for Complex Molecular and Co-Crystal Structures

A search of crystallographic databases and the broader scientific literature did not yield any results for the X-ray crystal structure of this compound.

Single-Crystal X-ray Diffraction for Solid-State Conformation

No single-crystal X-ray diffraction data is available for this compound, and therefore its solid-state conformation has not been determined.

Co-Crystallization Studies with Molecular Targets (if available)

There are no published reports on the co-crystallization of this compound with any molecular targets.

Mass Spectrometry for Investigating Reaction Pathways and Molecular Modifications in Research

Detailed mass spectrometry studies, including fragmentation pathways or the investigation of molecular modifications for this compound, are not present in the available scientific literature.

Other Advanced Spectroscopic Methods for Deeper Mechanistic Insights

To move beyond basic characterization, researchers employ a suite of sophisticated spectroscopic and analytical techniques. These methods are indispensable for confirming connectivity, determining stereochemistry, and investigating the dynamics of molecular interactions.

X-Ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. While a crystal structure for "this compound" is not widely reported, analysis of its core fragment, N-benzylaniline, provides significant insight into the expected geometric parameters. nih.govresearchgate.net X-ray diffraction studies on N-benzylaniline reveal crucial details about bond angles, bond lengths, and the planarity of the nitrogen atom's geometry. nih.gov In the crystal structure of N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry, and the two aromatic rings are oriented almost perpendicular to each other. nih.govresearchgate.net This information is vital for understanding the steric and electronic environment of the amino group in the target molecule, which influences its reactivity and spectroscopic properties.

Table 1: Crystallographic Data for N-Benzylaniline, a Core Fragment of the Target Compound Data sourced from Betz, R. et al. (2011). nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 (6) |

| b (Å) | 5.7911 (2) |

| c (Å) | 19.3911 (7) |

| β (°) | 103.338 (1) |

| Volume (ų) | 2056.24 (12) |

| Angle between aromatic planes (°) | 80.76 (4) and 81.40 (4) |

Two-Dimensional (2D) NMR Spectroscopy

While 1D NMR provides information about the chemical environment of protons and carbons, 2D NMR experiments establish connectivity between atoms, which is crucial for the definitive assignment of complex spectra. For a molecule like "this compound," with multiple aromatic and aliphatic signals, 2D NMR is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For instance, it would definitively link the methyl protons of the propanone moiety to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling unambiguous assignment of which proton is attached to which carbon.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY (¹H) Correlations | Expected HMBC (¹³C) Correlations |

|---|---|---|

| -CH₂- (benzyl) | -NH- | -NH-Carbon, Phenyl carbons (benzyl group), Phenyl carbon (aniline group) |

| -CH₂- (propanone) | -CH₃ (propanone) | Carbonyl (C=O), Methyl carbon, Aromatic carbon at position 1 |

| -CH₃ (propanone) | -CH₂- (propanone) | Carbonyl (C=O), Methylene carbon |

| Aromatic Protons (Aniline ring) | Other aromatic protons on the same ring | Other aromatic carbons on the same ring, Carbonyl (C=O), -NH-Carbon |

Tandem Mass Spectrometry (MS/MS)

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information through controlled fragmentation of a selected parent ion. chemguide.co.uk In an MS/MS experiment, the molecular ion of "this compound" would be isolated and then fragmented. The resulting pattern of daughter ions provides a "fingerprint" that confirms the molecular structure and can be used to distinguish it from isomers. nih.gov The fragmentation pathways are governed by the underlying chemistry of the molecule, with cleavages typically occurring at the weakest bonds or leading to the formation of stable fragments, such as acylium ions. chemguide.co.uk

Key expected fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the aromatic ring, or between the carbonyl group and the ethyl group.

Loss of the benzyl (B1604629) group: Cleavage of the C-N bond connecting the benzyl group to the nitrogen atom.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Computational Spectroscopy

Modern research frequently combines experimental spectroscopy with computational methods, such as Density Functional Theory (DFT), to gain deeper insights. nih.govresearchgate.net DFT calculations can predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). By comparing the computationally predicted spectra with the experimental data, researchers can validate spectral assignments and gain confidence in the proposed structure. Furthermore, computational modeling is invaluable for mechanistic studies, allowing for the calculation of energies of reactants, intermediates, transition states, and products, thereby mapping out the most favorable reaction pathways for the synthesis of β-aminoketones. nih.gov

Chemical Reactivity and Derivatization Research of 1 4 Benzylamino Phenyl Propan 1 One

Exploration of Chemical Transformations and Reaction Mechanisms

The reactivity of 1-(4-(benzylamino)phenyl)propan-1-one can be considered in terms of its individual functional groups. The lone pair of electrons on the nitrogen atom of the benzylamino group is delocalized into the phenyl ring, activating it towards electrophilic substitution and also influencing the reactivity of the ketone.

Reactions involving the Amino Group: The secondary amine functionality allows for a range of chemical transformations.

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acylating agents to form tertiary amines or amides, respectively. These reactions typically proceed via nucleophilic substitution mechanisms.

Oxidation: The secondary amine can be oxidized to various products depending on the oxidizing agent used. For instance, strong oxidants can lead to the formation of nitrones or other oxidation products.

Buchwald-Hartwig Amination: While this compound is a product of such a reaction, the secondary amine can potentially participate in further C-N bond-forming cross-coupling reactions under specific catalytic conditions.

Reactions involving the Ketone Group: The propiophenone (B1677668) moiety offers several avenues for chemical transformation.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like sodium borohydride), cyanohydrins, or imines.

Alpha-Carbon Chemistry: The carbons alpha to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in aldol (B89426) condensations or alkylations. For instance, a crossed-aldol condensation could occur with another carbonyl compound in the presence of a base like sodium hydroxide (B78521). brainly.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidative Cleavage: Under harsh oxidative conditions, the ketone could undergo cleavage, though this is less common for aromatic ketones.

Reactions involving the Aromatic Ring: The benzylamino group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. Since the para position is already substituted, electrophilic attack would be directed to the positions ortho to the amino group.

Halogenation, Nitration, and Sulfonation: The activated phenyl ring can readily undergo reactions such as bromination, chlorination, nitration, and sulfonation under appropriate conditions.

The following table summarizes the potential chemical transformations of this compound.

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

| Secondary Amine | N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |

| Secondary Amine | N-Acylation | Acyl chloride, Anhydride | Amide |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Ketone | Reductive Amination | Amine, NaBH₃CN | Amine |

| Ketone | Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone |

| Aromatic Ring | Electrophilic Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Halogenated/Nitrated derivative |

Role as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Both the secondary amine and the ketone can be used to introduce new functionalities and build molecular complexity.

The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon allows for the possibility of intramolecular reactions to form heterocyclic structures, given an appropriate tether. For instance, derivatization of the alpha-position of the ketone with a suitable leaving group could be followed by intramolecular cyclization with the amine to form a nitrogen-containing heterocycle.

As an intermediate, this compound can be used in the synthesis of various pharmaceutical precursors. The general class of aminoketones is prevalent in many biologically active compounds. nih.gov For example, the ketone functionality can be a handle for constructing larger molecular scaffolds, while the amine can be modified to tune the pharmacological properties of the final molecule. The synthesis of β-aminoketones through Mannich reactions is a well-established method for creating compounds with potential biological activity. rsc.orgorganic-chemistry.org

Preparation and Academic Investigation of Functionalized Derivatives

The preparation of functionalized derivatives of this compound can be achieved by targeting its reactive sites. Academic investigations of these derivatives would likely focus on exploring their spectroscopic properties, chemical reactivity, and potential applications, for instance, as ligands in coordination chemistry or as precursors for biologically active molecules.

Derivatization Strategies:

Substitution on the Phenyl Rings: Electrophilic substitution reactions can introduce a variety of functional groups (e.g., nitro, halo, sulfonyl) onto the phenyl ring attached to the propanone moiety. The position of substitution would be directed by the activating benzylamino group.

Modification of the Benzyl (B1604629) Group: The benzyl group can be substituted on its own phenyl ring prior to its introduction or, in some cases, after the formation of the parent molecule.

Derivatization at the Alpha-Carbon: The alpha-carbon of the ketone can be functionalized through enolate chemistry to introduce alkyl, acyl, or other groups.

Conversion of the Ketone: The ketone can be converted into other functional groups such as oximes, hydrazones, or olefins (via the Wittig reaction), leading to a diverse range of derivatives.

Modification of the Amino Group: As mentioned, the secondary amine can be acylated or alkylated to produce a library of N-substituted derivatives.

The academic investigation of these derivatives could involve:

Spectroscopic Analysis: Characterization of the novel compounds using techniques like NMR, IR, and mass spectrometry to confirm their structures.

X-ray Crystallography: To determine the solid-state structure and conformation of the molecules.

Electrochemical Studies: The redox properties of these compounds could be investigated, particularly given the presence of the electroactive amine functionality.

Biological Screening: Derivatives could be screened for various biological activities, such as antimicrobial or anticancer properties, which is a common approach for novel aminoketone structures. nih.gov

The following table outlines potential functionalized derivatives and their methods of preparation.

| Derivative Type | Synthetic Approach | Potential Area of Investigation |

| Ring-Substituted Derivatives | Electrophilic Aromatic Substitution | Structure-Activity Relationship Studies |

| N-Acyl Derivatives | Acylation of the secondary amine | Conformational analysis of the resulting amide |

| α-Substituted Ketones | Enolate alkylation/acylation | Stereoselective synthesis |

| Heterocyclic Derivatives | Intramolecular cyclization | Novel heterocyclic scaffolds |

Future Directions and Emerging Research Avenues for 1 4 Benzylamino Phenyl Propan 1 One

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel compounds, including derivatives of 1-(4-(benzylamino)phenyl)propan-1-one. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the pace of research. nih.govkeystonesymposia.org

Machine learning models, such as graph neural networks and transformer models, are increasingly used to predict the physicochemical and biological properties of molecules. astrazeneca.comengineering.org.cn For a compound like this compound, AI can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby identifying potential liabilities early in the discovery process. crimsonpublishers.comnih.gov This predictive power allows researchers to prioritize the synthesis of analogs with more favorable drug-like properties. keystonesymposia.org

Furthermore, AI is being applied to predict reaction outcomes and optimize synthetic routes. nih.govbeilstein-journals.org By learning from vast databases of chemical reactions, ML algorithms can suggest the most efficient catalysts, solvents, and reaction conditions for synthesizing new derivatives. beilstein-journals.orgnih.gov Hybrid models that combine mechanistic modeling with machine learning are also emerging as a powerful tool for accurately predicting reaction barriers and activation energies. chemrxiv.org

In the realm of mechanistic prediction, AI can help elucidate how this compound and its analogs interact with biological targets. Deep learning models, for instance, can predict the three-dimensional structure of proteins, which is crucial for understanding drug-target interactions. nih.gov By analyzing these interactions, AI can help identify the key structural features responsible for a compound's biological activity and predict potential off-target effects. nih.govmdpi.com

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Compound Discovery | Graph Neural Networks, Transfer Learning | Rapid screening of virtual libraries to identify novel, potent analogs. astrazeneca.comnih.gov |

| Property Prediction | Deep Neural Networks | Accurate prediction of ADMET properties to guide lead optimization. nih.govcrimsonpublishers.com |

| Synthesis Planning | Retrosynthesis Prediction Models | Design of efficient and novel synthetic pathways. engineering.org.cn |

| Reaction Optimization | k-Nearest Neighbor, Support Vector Machines | Prediction of optimal reaction conditions (e.g., solvent, catalyst). nih.gov |

| Mechanistic Insight | 3D Protein Structure Prediction (e.g., AlphaFold) | Elucidation of binding modes and drug-target interactions. nih.gov |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a key focus in modern organic chemistry. For this compound, future research will likely concentrate on "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of visible-light-induced photocatalysis. chemistryviews.org This technique can facilitate C-H oxidation reactions under mild conditions, using air as the oxidant and water as a solvent, thereby offering a greener alternative to traditional methods that often rely on harsh reagents and toxic solvents. chemistryviews.org The development of novel catalysts, such as polyoxometalates (POMs), also presents an opportunity for more selective and efficient aerobic oxidation reactions.

Mechanochemistry, which involves inducing reactions through mechanical force, is another emerging sustainable technique. nih.gov This solvent-free or low-solvent approach can lead to higher yields and reduced reaction times for processes like the allylation of ketones. nih.gov The application of mechanochemistry to the synthesis of this compound and its derivatives could significantly reduce the environmental impact of their production.

Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and sustainable route to chiral amines, which are valuable intermediates in pharmaceutical synthesis. rsc.org The reductive amination of ketones using amine dehydrogenases is another green method that uses an ammonium (B1175870) formate (B1220265) buffer as both the nitrogen and reducing agent, with inorganic carbonate as the only by-product. rsc.org

Table 2: Comparison of Synthetic Methodologies for Aromatic Ketones

| Synthetic Method | Key Features | Advantages | Potential Application to this compound Synthesis |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Uses a Lewis acid catalyst and an acyl halide/anhydride. | Well-established, versatile. | Standard route for the ketone moiety. |

| Visible-Light Photocatalysis | Employs a photosensitizer (e.g., CeCl₃) and light energy. chemistryviews.org | Mild conditions, use of air as oxidant, environmentally friendly. chemistryviews.org | Greener synthesis of the propiophenone (B1677668) core. |

| Mechanochemistry | Solvent-free or liquid-assisted grinding. nih.gov | Reduced solvent waste, potentially faster reaction times. nih.gov | Sustainable amination or other modification steps. |

| Biocatalytic Reductive Amination | Utilizes enzymes like amine dehydrogenases. rsc.org | High stereoselectivity, mild aqueous conditions, high atom economy. rsc.org | Enantioselective synthesis of chiral analogs. |

Unexplored Mechanistic Pathways and Novel Molecular Targets in in vitro Systems

While the β-aminoketone scaffold is known to be a core component of various biologically active compounds, the specific mechanistic pathways and molecular targets of this compound remain largely unexplored. nih.govresearchgate.netmdpi.com Future in vitro research will be crucial in elucidating its mode of action and identifying novel therapeutic applications.

One area of interest is the potential for this compound and its derivatives to act as anticancer agents. For instance, derivatives of N-benzyl-3,4,5-trimethoxyaniline have shown broad-spectrum anticancer activity by inducing apoptosis and causing cell cycle arrest. nih.gov Investigating whether this compound can modulate similar pathways, such as the Hippo signaling pathway, could reveal new avenues for cancer therapy. nih.gov

The structural similarity of this compound to other bioactive aminoketones suggests it may interact with a range of biological targets. researchgate.netnih.gov High-throughput screening of this compound against a panel of receptors, enzymes, and ion channels could identify unexpected activities. Furthermore, exploring its effects on various cell signaling pathways will provide a more comprehensive understanding of its biological profile. The cleavage of α-O-4 bonds in lignin (B12514952) model compounds like benzyl (B1604629) phenyl ether under certain conditions suggests that the stability and reactivity of the benzyl-amino linkage in biological systems warrant investigation. researchgate.net

Advancements in Computational Methods for Precise Property Prediction and Molecular Simulation

Computational chemistry is an indispensable tool for modern drug discovery, and its application to this compound will undoubtedly accelerate the development of new analogs. Advancements in computational methods are enabling more accurate predictions of molecular properties and more realistic simulations of molecular behavior. nih.govescholarship.orgresearchgate.net

Molecular docking is a widely used technique to predict the binding orientation of a ligand to a protein. jscimedcentral.comunar.ac.idnih.gov To account for the dynamic nature of biological systems, more advanced "flexible docking" approaches are being developed that consider the conformational flexibility of both the ligand and the receptor. jscimedcentral.comduke.edu These methods provide a more accurate prediction of binding affinities and poses, which is crucial for structure-based drug design. jscimedcentral.com

Molecular dynamics (MD) simulations offer a powerful way to study the behavior of molecules over time. nih.gov Recent advances have extended the timescale of MD simulations, allowing for the observation of biologically relevant events such as conformational changes and ligand binding. nih.gov Enhanced sampling techniques, such as metadynamics and accelerated MD, further expand the accessible conformational space, providing deeper insights into the dynamics of ligand-receptor interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool that relates the chemical structure of a compound to its biological activity. nih.govfrontiersin.orgmdpi.com Modern QSAR models are increasingly incorporating machine learning algorithms to handle large and complex datasets. mdpi.com These models can be used to predict the activity of virtual compounds, guiding the selection of candidates for synthesis and testing. nih.govnih.gov

Table 3: Computational Tools for the Study of this compound

| Computational Method | Description | Application |

|---|---|---|

| Flexible Molecular Docking | Predicts the binding of a flexible ligand to a flexible receptor. jscimedcentral.comduke.edu | Identifying potential biological targets and predicting binding modes. jksus.orgnih.govlaurinpublishers.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-receptor complexes and studying conformational changes. nih.govmdpi.com |

| QSAR Modeling | Relates chemical structure to biological activity using statistical methods. nih.govfrontiersin.orgresearchgate.net | Predicting the biological activity of novel analogs and guiding lead optimization. mdpi.comnih.gov |

| Physicochemical Property Prediction | Calculates properties like solubility, logP, and pKa from chemical structure. nih.govnih.gov | Early-stage filtering of compounds with poor drug-like properties. escholarship.orgresearchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.